![molecular formula C18H24O2Si B12577339 (Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane CAS No. 194933-22-7](/img/structure/B12577339.png)
(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Bicyclo[221]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane is a unique organosilicon compound that features a bicyclo[221]heptane structure bonded to an indene moiety through a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with indene derivatives in the presence of a silicon-based reagent. One common method is the hydrosilylation reaction, where a silicon hydride reacts with an alkene or alkyne in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and catalysts is crucial to achieve high yields and minimize impurities. Additionally, advanced purification techniques, such as distillation and chromatography, are employed to isolate the desired product.
化学反应分析
Types of Reactions
(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions, often under reflux conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Halosilanes and alkylsilanes.
科学研究应用
Chemistry
In chemistry, (Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane is used as a precursor for the synthesis of complex organosilicon compounds. It serves as a building block for the construction of silicon-containing polymers and materials with unique properties.
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its unique structure allows for interactions with biological macromolecules, making it a candidate for drug development and molecular probes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as coatings, adhesives, and sealants. Its unique properties, such as thermal stability and resistance to oxidation, make it valuable for high-performance applications.
作用机制
The mechanism of action of (Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane involves its interaction with molecular targets through its silicon atom and bicyclic structure. The silicon atom can form strong bonds with oxygen and carbon atoms, allowing the compound to act as a cross-linking agent in polymer networks. Additionally, the bicyclic structure provides rigidity and stability, enhancing the compound’s performance in various applications.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but differ in their substituents and functional groups.
Indene derivatives: These compounds contain the indene moiety but lack the silicon atom and bicyclic structure.
Organosilicon compounds: These compounds contain silicon atoms bonded to organic groups but may have different structures and properties.
Uniqueness
(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane is unique due to its combination of a bicyclic structure and an indene moiety bonded through a silicon atom. This unique structure imparts distinct properties, such as enhanced thermal stability, resistance to oxidation, and potential bioactivity, making it valuable for a wide range of applications.
属性
CAS 编号 |
194933-22-7 |
|---|---|
分子式 |
C18H24O2Si |
分子量 |
300.5 g/mol |
IUPAC 名称 |
2-bicyclo[2.2.1]heptanyl-(1H-inden-1-yl)-dimethoxysilane |
InChI |
InChI=1S/C18H24O2Si/c1-19-21(20-2,18-12-13-7-8-15(18)11-13)17-10-9-14-5-3-4-6-16(14)17/h3-6,9-10,13,15,17-18H,7-8,11-12H2,1-2H3 |
InChI 键 |
BCCZRRRCPPLSSH-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](C1CC2CCC1C2)(C3C=CC4=CC=CC=C34)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


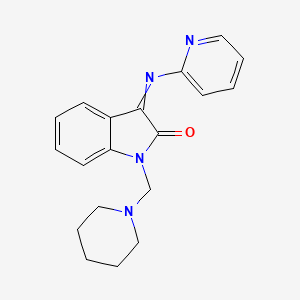
![1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B12577273.png)
![{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid](/img/structure/B12577290.png)
![6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B12577299.png)
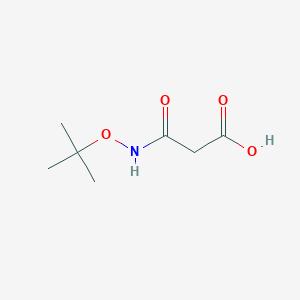

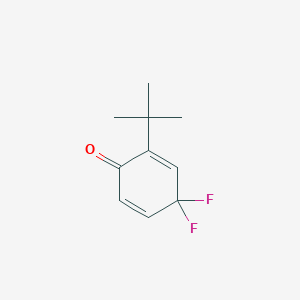
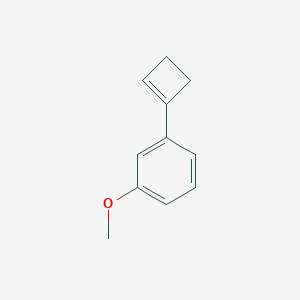
methanone](/img/structure/B12577317.png)
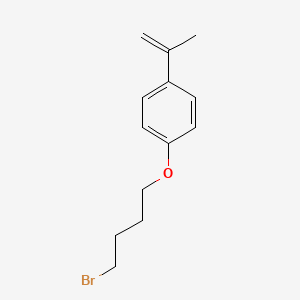
![[1,1'-Bicyclohexyl]-1-propanoic acid](/img/structure/B12577326.png)
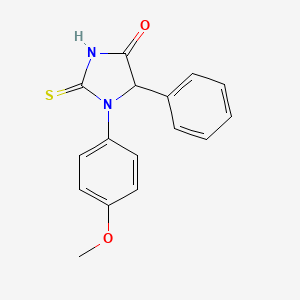

![Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane](/img/structure/B12577338.png)
